amine CAS No. 1250409-03-0](/img/structure/B1468459.png)
[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine
Overview
Description
Molecular Structure Analysis
The molecular formula of(4-Fluoro-2-methylphenyl)methylamine is C11H16FN. The InChI code is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . Physical And Chemical Properties Analysis
The compound(4-Fluoro-2-methylphenyl)methylamine is a liquid at room temperature . It has a molecular weight of 181.25 g/mol.
Scientific Research Applications
Chiral Resolution Reagent
(4-Fluoro-2-methylphenyl)methylamine and similar compounds are used as chiral resolution reagents. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used to determine the enantiomeric excess (ee) of α-chiral amines, through regioselective ring-opening reactions with primary and secondary amines. This method allows for easy identification and quantification of diastereomeric products via NMR and HPLC (Rodríguez-Escrich et al., 2005).
Antitumor Properties
Some fluorinated benzothiazole derivatives, which are structurally similar to (4-Fluoro-2-methylphenyl)methylamine, show selective and potent antitumor properties. These compounds, when conjugated with amino acids, become water-soluble prodrugs, showing efficacy in inhibiting the growth of breast and ovarian cancer cell lines (Bradshaw et al., 2002).
Photoprobes in Biochemistry
Fluorophenyl ethers like 2-fluoro-4-nitroanisole, which are structurally related to (4-Fluoro-2-methylphenyl)methylamine, have been explored as potential biochemical photoprobes due to their reactivity with various amines under photochemical conditions (Pleixats et al., 1989).
Synthesis of Polyphenols
Compounds structurally related to (4-Fluoro-2-methylphenyl)methylamine are used in the synthesis of polyphenols. For instance, 4-fluorobenzaldehyde was reacted with aromatic amino phenols to create phenolic monomers. These are then transformed into polyphenol derivatives through oxidative polycondensation, affecting their thermal stability and optical properties (Kaya et al., 2012).
Supramolecular Organic Fluorophores
Methylphenyl compounds, similar to (4-Fluoro-2-methylphenyl)methylamine, have been used to control the circular dichroism properties in supramolecular organic fluorophores. By varying the position of the methyl substituent in these compounds, the fluorescence characteristics can be adjusted (Nishiguchi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)6-10(11)3/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFFBRUUILPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluoro-2-methylphenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



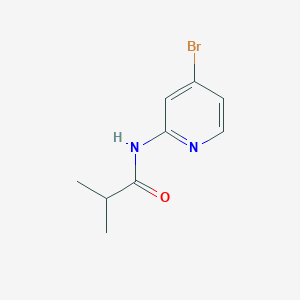

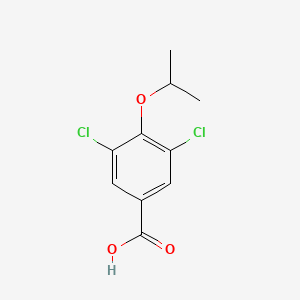
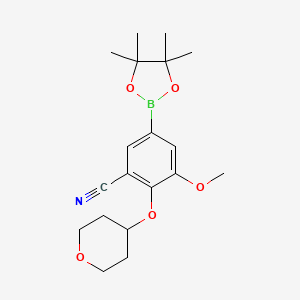
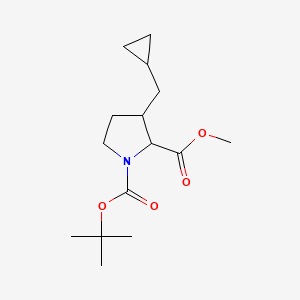
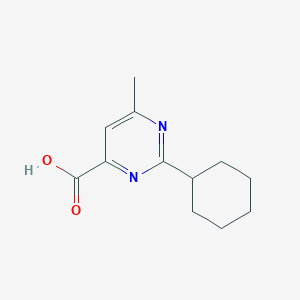
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
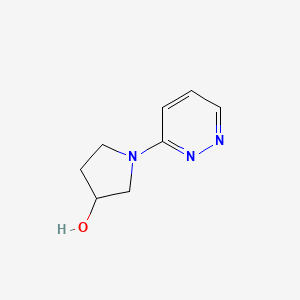

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)


![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)
